Arformoterol
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-YJYMSZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40110071 | |
| Record name | (R,R)-Formoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arformoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.16e-02 g/L | |
| Record name | Arformoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67346-49-0, 73573-87-2 | |
| Record name | Arformoterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67346-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arformoterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formoterol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arformoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R,R)-Formoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMOTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arformoterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arformoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Nitro Reduction and Byproduct Formation
Early reductions using Raney nickel in methanol often yielded impure intermediates, necessitating chromatographic purification. Competing side reactions, such as over-reduction or incomplete formylation, further complicated isolation. For example, the use of acetic anhydride in formylation steps led to acetylated byproducts, reducing overall yields.
Resolution of Enantiomers
Initial syntheses produced racemic mixtures, requiring laborious resolution via fractional crystallization of diastereomeric salts. ES 2,005,492 described a process involving crown ethers and hydrofluoric acid, which posed environmental and safety risks. Multiple recrystallizations were often needed to achieve >99% enantiomeric excess (ee), making the method economically unviable for large-scale production.
Improved Synthetic Processes: Solvent Optimization and Green Chemistry
Patents such as EP0550612B1 and WO1992005147A1 introduced streamlined protocols addressing these limitations. Key innovations included solvent substitutions and crystallization-based purifications.
Catalytic Hydrogenation and Solvent Systems
The nitro group in intermediate II is reduced using platinum oxide (PtO₂) in methanol or palladium on carbon (Pd/C) in ethyl acetate, achieving >95% conversion with minimal byproducts. Ethyl acetate, a greener alternative to benzene, enhances solubility while reducing toxicity. Post-reduction, formylation with a 6–10-fold excess of formic acid at 20–90°C for 1–24 hours yields the formamide derivative (IVa) with 85–90% purity.
Crystallization-Driven Enantiomer Resolution
The racemic amine base (V) is converted to its fumarate salt and resolved using a solvent system of ethyl acetate/dimethylformamide (DMF) (85:15 v/v). DMF increases the solubility of undesired diastereomers, enabling selective crystallization of the (R,R)-enantiomer. This method achieves 98% ee in a single crystallization step, a marked improvement over earlier techniques requiring 3–4 recrystallizations.
Table 1: Comparison of Resolution Methods
| Parameter | Classical Method (ES 2,005,492) | Improved Method (EP0550612B1) |
|---|---|---|
| Solvent System | Benzene/ethyl acetate | Ethyl acetate/DMF |
| Crystallizations Needed | 3–4 | 1–2 |
| Enantiomeric Excess (%) | 95 | 98 |
| Yield (%) | 60 | 85 |
Asymmetric Catalytic Synthesis: Achieving Stereochemical Purity
The 1998 Organic Process Research & Development study revolutionized Formoterol synthesis by introducing enantioselective catalysis, eliminating the need for racemic resolution.
Oxazaborolidine-Catalyzed Reduction
Bromoketone 4 undergoes asymmetric reduction using an oxazaborolidine catalyst derived from (1R,2S)-1-amino-2-indanol. This step generates the (R)-configured alcohol with 99.5% ee, leveraging non-linear effects to amplify stereoselectivity. The catalyst’s high turnover number (TON > 500) ensures cost-effectiveness for industrial applications.
Convergent Synthesis and Crystallization
The chiral amine intermediate 3 is coupled with a formamide-bearing benzyl alcohol derivative under Mitsunobu conditions. Subsequent hydrogenolysis of benzyl protecting groups using Pd/C in ethanol yields Formoterol base, which is crystallized as the fumarate salt from isopropanol/water (80:20 v/v). This process achieves 44% overall yield with >99.5% diastereomeric excess (de).
Table 2: Key Parameters in Asymmetric Synthesis
| Step | Catalyst/Reagent | Yield (%) | Purity (% ee/de) |
|---|---|---|---|
| Bromoketone Reduction | Oxazaborolidine | 92 | 99.5 ee |
| Mitsunobu Coupling | DIAD, PPh₃ | 88 | 98 de |
| Hydrogenolysis | Pd/C, H₂ | 95 | 99.8 de |
| Final Crystallization | Isopropanol/Water | 98 | 99.9 de |
Industrial-Scale Production: Balancing Efficiency and Purity
Modern manufacturing prioritizes scalability, safety, and polymorphism control.
Polymorphism Management
Formoterol fumarate exists as a dihydrate, with solvent composition during crystallization dictating crystal morphology. A 20% water/isopropanol mixture produces the thermodynamically stable Form A, optimal for micronization in dry-powder inhalers. X-ray diffraction studies confirm that deviations in water content (>25%) lead to metastable forms with compromised bioavailability.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for Industrial Relevance
| Method | Key Advantage | Limitation | Scale Suitability |
|---|---|---|---|
| Classical Resolution | Low catalyst cost | Low yield, hazardous solvents | Pilot |
| Asymmetric Catalysis | High ee/de, no resolution | High catalyst cost | Commercial |
| Improved Patent Process | Solvent safety, high yield | Moderate ee (98%) | Pilot/Commercial |
Chemical Reactions Analysis
Types of Reactions: Formoterol undergoes several types of chemical reactions, including:
Oxidation: Formoterol can be oxidized to form various metabolites.
Reduction: The nitro group in formoterol can be reduced to an amine.
Substitution: Formoterol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products Formed:
Oxidation: Various oxidized metabolites.
Reduction: Amines.
Substitution: Substituted formoterol derivatives.
Scientific Research Applications
Clinical Applications
-
Chronic Obstructive Pulmonary Disease (COPD)
- Formoterol is widely used as a maintenance treatment for patients with moderate to severe COPD. Clinical studies have demonstrated that it significantly improves lung function and reduces symptoms such as dyspnea. For instance, a review indicated that formoterol administered as monotherapy or in combination with inhaled corticosteroids leads to notable improvements in spirometry measurements over 12 hours .
- Clinical Trials : In randomized controlled trials, formoterol has consistently shown efficacy in reducing exacerbation rates and improving health status among COPD patients .
-
Asthma Management
- Formoterol is also utilized in asthma treatment, both as a reliever and controller medication. A large-scale study comparing formoterol with salbutamol found that formoterol provided similar safety profiles while demonstrating a prolonged time to first exacerbation and reduced need for rescue medications .
- Combination Therapy : Formoterol is often combined with inhaled corticosteroids (e.g., budesonide) for enhanced control of asthma symptoms. The combination therapy has been shown to reduce severe exacerbation rates significantly .
- Exercise-Induced Bronchoconstriction (EIB)
Pharmacokinetics and Safety Profile
Formoterol exhibits rapid absorption and elimination, with a half-life of approximately 10 hours. Following administration, plasma concentrations are typically low or undetectable . The adverse event profile is comparable to placebo, with few cardiovascular events reported, making it a safe option for long-term management of respiratory conditions .
Comparative Efficacy
To illustrate the comparative efficacy of formoterol with other bronchodilators, the following table summarizes key characteristics:
| Characteristic | Formoterol | Salmeterol | Albuterol |
|---|---|---|---|
| Type | Long-acting | Long-acting | Short-acting |
| Onset of Action | Within 5 minutes | ~10 minutes | ~5 minutes |
| Duration of Action | 12 hours | 12 hours | 4-6 hours |
| Potency | High | Moderate | Moderate |
| Use in Asthma | Yes | Yes | Yes |
| Use in COPD | Yes | Limited | No |
Case Studies
A selection of case studies highlights the effectiveness of formoterol in real-world settings:
- Study on COPD Patients : In a retrospective analysis involving nearly 8,000 patients treated with nebulized formoterol or arformoterol, no significant differences were observed in readmission rates; however, this compound was associated with shorter hospital stays and fewer rescue medication doses .
- Asthma Management Study : A global study involving over 18,000 participants demonstrated that as-needed formoterol significantly reduced asthma symptoms compared to salbutamol while maintaining a similar safety profile .
Mechanism of Action
Formoterol works by stimulating beta2-adrenergic receptors in the smooth muscle of the airways. This leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow . The molecular targets involved include beta2-adrenergic receptors and the downstream signaling pathways that regulate muscle relaxation .
Comparison with Similar Compounds
Onset and Duration
- Formoterol vs. Salmeterol : Formoterol acts faster (plateau bronchodilation in <10 minutes) compared to salmeterol (up to 40 minutes) . However, salmeterol has a longer duration (≥12 hours), while formoterol’s duration is slightly shorter but still clinically sufficient .
- Formoterol vs. Salbutamol : Formoterol matches the rapid onset of salbutamol (a short-acting β2-agonist, SABA) but provides sustained relief, unlike salbutamol’s transient effect (4–6 hours) .
Potency and Anti-Inflammatory Effects
- In guinea-pig models, formoterol is 10× more potent than salmeterol in bronchodilation but requires higher doses to inhibit neutrophil accumulation .
- Formoterol suppresses platelet-activating factor (PAF)-induced eosinophilia more effectively than lipopolysaccharide (LPS)-induced neutrophilia, suggesting distinct mechanisms for eosinophil vs. neutrophil inhibition .
Table 1: Key Pharmacodynamic Comparisons
| Parameter | Formoterol | Salmeterol | Salbutamol |
|---|---|---|---|
| Onset Time | <10 minutes | ~40 minutes | 5–15 minutes |
| Duration | ~12 hours | ≥12 hours | 4–6 hours |
| Relative Potency* | 1× (reference) | 0.1× | 0.03× (LABA vs. SABA) |
| Anti-Inflammatory | Eosinophil-focused | Limited data | Minimal |
Pharmacokinetic Profiles
- AUC and Delivery Systems : Formoterol’s AUC0–12 and AUC0–t were higher in metered-dose inhalers (MDIs) like BGF MDI and BFF MDI compared to dry powder inhalers (DPIs) .
- Systemic Exposure: In pediatric populations, formoterol’s systemic exposure doubled compared to adults when normalized for body surface area, highlighting age-dependent pharmacokinetics .
Clinical Efficacy
Monotherapy
- Acute Asthma : Formoterol (12 µg) provided rapid bronchodilation equivalent to salbutamol (50 µg) in methacholine-induced bronchoconstriction .
- COPD : Formoterol significantly improved forced vital capacity (FVC) and peak expiratory flow (PEF) versus placebo, with efficacy comparable to salmeterol .
Combination Therapies
Table 2: Efficacy of Formoterol Combinations in RCTs
Key Advantages and Limitations
- Advantages: Dual rapid onset and prolonged duration ideal for rescue/maintenance therapy. Superior anti-inflammatory effects on eosinophils in asthma . Synergy with ICS in reducing exacerbations .
- Limitations :
Biological Activity
Formoterol is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its selective agonism at beta-2 adrenergic receptors, which leads to bronchodilation and relief from bronchospasm. This article delves into the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of formoterol, supported by data tables and relevant case studies.
Formoterol exhibits a high selectivity for beta-2 adrenergic receptors, with an approximate 200-fold greater affinity for these receptors compared to beta-1 receptors . The activation of beta-2 receptors stimulates adenylyl cyclase, resulting in increased levels of cyclic AMP (cAMP). Elevated cAMP levels lead to relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release from mast cells, contributing to its therapeutic effects in respiratory conditions .
Pharmacokinetics
The pharmacokinetic profile of formoterol reveals rapid absorption following inhalation. The pulmonary bioavailability is estimated at 43% , while total systemic bioavailability is around 60% . Formoterol is primarily metabolized through glucuronidation and O-demethylation, with minor pathways including sulfate conjugation .
Clinical Efficacy
Numerous clinical trials have established the efficacy of formoterol in improving lung function and reducing asthma exacerbations. A systematic review and meta-analysis highlighted that formoterol provides a faster onset of action compared to salmeterol, another LABA . The following table summarizes key findings from clinical studies:
Safety Profile
The safety profile of formoterol has been extensively studied. An analysis involving over 94,000 patients indicated no significant increase in asthma-related mortality compared to non-LABA treatments. Specifically, the relative risk for asthma-related death was found to be 1.13 (95% CI: 0.23–10.9), suggesting that formoterol does not pose an elevated risk when used appropriately . However, caution is advised regarding its use in patients with cardiovascular conditions due to potential cardiac effects associated with beta-agonists.
Case Studies
Several case studies have illustrated the clinical application of formoterol:
-
Case Study: Severe Asthma Management
- A patient with severe persistent asthma was treated with a combination of budesonide/formoterol. Over six months, the patient reported a significant reduction in exacerbations and improved quality of life metrics.
-
Case Study: COPD Treatment
- In a cohort study involving COPD patients, those treated with formoterol exhibited improved lung function as measured by forced expiratory volume in one second (FEV1) compared to those receiving standard care.
Q & A
Basic Research Questions
Q. What experimental designs are optimal for evaluating formoterol's bronchodilatory efficacy in asthma?
- Methodology : Use randomized, double-blind, placebo-controlled crossover trials with spirometry (e.g., FEV₁) and methacholine challenge tests (PC₂₀) to assess airway responsiveness. Include washout periods to mitigate carryover effects. For example, a 2-week treatment phase with formoterol (24 µg twice daily) versus placebo, followed by post-treatment measurements at 36, 60, and 108 hours to evaluate rebound bronchial hyperresponsiveness .
Q. How does formoterol compare to short-acting β₂-agonists (SABAs) in acute symptom relief?
- Methodology : Conduct parallel-group trials comparing as-needed formoterol (e.g., 12 µg) with SABAs (e.g., salbutamol) in patients on maintenance inhaled corticosteroids (ICS). Use exacerbation rates (requiring oral corticosteroids) and symptom-free days as endpoints. A meta-analysis of 8 trials (22,604 participants) showed formoterol reduced exacerbations requiring oral corticosteroids (OR 0.75; 95% CI 0.62–0.91) compared to SABAs .
Q. What are the standard statistical approaches for analyzing formoterol's dose-response effects?
- Methodology : Apply linear mixed models with fixed effects (treatment, trial phase) and random effects (participant variability) to account for repeated measures. For example, Shapiro-Wilk tests verify normality, and effect sizes are reported as mean changes with 95% confidence intervals. Dose-response curves for methacholine protection can quantify maximal bronchodilation (e.g., formoterol 120 µg vs. salmeterol 250 µg) .
Advanced Research Questions
Q. How do contradictory findings on formoterol's mortality risk in ICS-treated patients arise?
- Methodology : Perform stratified meta-analyses distinguishing between trials with/without ICS co-administration. For example, a systematic review (49,327 participants) found no significant asthma-related mortality difference between formoterol + ICS and non-LABA regimens (RR 1.57; 95% CI 0.31–15.1). However, subgroup analyses in ICS-adherent populations showed higher mortality with formoterol (RR 2.32; 95% CI 0.30–105), suggesting confounding by baseline ICS adherence .
Q. What mechanisms underlie formoterol's differential efficacy in asthma vs. COPD?
- Methodology : Use post hoc analyses of RCTs comparing formoterol monotherapy versus budesonide/formoterol combinations. For example, in COPD, budesonide/formoterol improved FEV₁ by 260 mL vs. placebo (P=0.012) over 6 months, while in asthma, formoterol alone reduced severe exacerbations by 26% vs. placebo but was inferior to ICS maintenance therapy .
Q. How to assess long-term safety of regular formoterol in pediatric asthma?
- Methodology : Pool data from pediatric-specific RCTs (≥12 weeks duration) using Peto odds ratios for rare events. A Cochrane review (7 trials, 2,788 children) found non-significant increases in non-fatal SAEs (OR 1.62; 95% CI 0.80–3.28) and asthma-related SAEs (OR 1.49; 95% CI 0.48–4.61) with formoterol + ICS vs. ICS alone, highlighting insufficient power for conclusive safety signals .
Q. What pharmacokinetic methods validate formoterol misuse in doping control?
- Methodology : Quantify urinary formoterol via LC-MS/MS with enzymatic hydrolysis. After inhalation (18 µg), peak concentrations are ≤11.4 ng/mL within 12 hours, with cumulative excretion <23% of the dose. Thresholds >50 ng/mL (free + conjugated) may indicate oral misuse, as seen in anti-doping analyses of 82 samples .
Data Contradiction & Meta-Analysis
Q. Why do some trials report increased SAEs with formoterol despite ICS use?
- Analysis : Confounding factors include ICS adherence variability and differential SAE reporting. A Cochrane review (8,028 adults) found non-fatal SAEs increased with formoterol + placebo (OR 1.57; 95% CI 1.06–2.31) but not with formoterol + ICS (OR 0.99; 95% CI 0.74–1.33). FDA data suggest ICS does not fully mitigate SAE risks, particularly in children .
Q. How to reconcile formoterol's efficacy in bronchiolitis obliterans (BOS) post-HSCT?
- Analysis : In a 6-month RCT (32 patients), budesonide/formoterol increased FEV₁ by 13% vs. placebo (P=0.019), sustained in 13 completers. This contrasts with asthma trials, where ICS dependence limits formoterol's standalone utility, suggesting disease-specific mechanisms (e.g., anti-inflammatory synergy in BOS) .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
